![molecular formula C6H3LiN4O2 B2531172 Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2408970-04-5](/img/structure/B2531172.png)

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

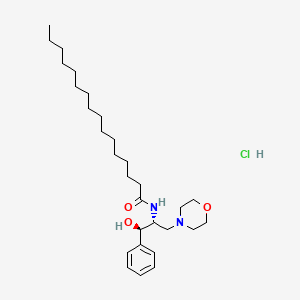

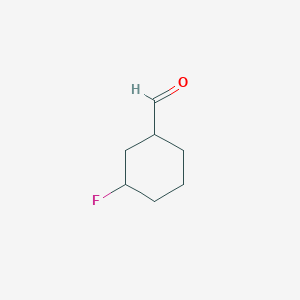

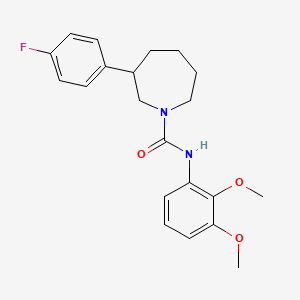

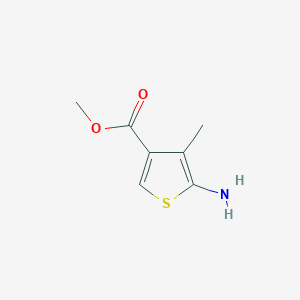

“Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound with the CAS Number: 2408970-04-5 . It has a molecular weight of 170.06 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo [1,5- a ]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented . The selective reduction of 1,2,4-triazolo- [1,5- a ]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido [3,4- е ] [1,2,4]triazolo [1,5- a ]pyrimidinecarboxylates was demonstrated .Molecular Structure Analysis

The molecular formula of “Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is C6H3LiN4O2 . The average mass is 170.055 Da and the monoisotopic mass is 170.041611 Da .Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

“Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a powder . It has a molecular weight of 170.06 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The [1,2,4]triazolo[1,5-a]pyrimidine moiety is a key structure in the synthesis of heterocyclic compounds . It’s used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance .

Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds like [1,2,4]triazolo[1,5-a]pyrimidines are found in numerous natural products exhibiting immense biological activities . They are usually found in medicinal and biologically active compounds .

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are reported as antitumor . They can be used for the treatment of various types of cancer .

Treatment of Alzheimer’s Disease

Compounds with [1,2,4]triazolo[1,5-a]pyrimidine moiety can be used for the treatment of Alzheimer’s disease .

Insomnia Treatment

These compounds can also be used in the treatment of insomnia .

Antiviral and Antifungal Applications

Due to their structural similarities to nucleic bases, these compounds may act as metabolites and therefore they can be useful as antiviral and antifungal agents .

Cardiovascular Vasodilators

[1,2,4]triazolo[1,5-a]pyrimidines have been found to act as cardiovascular vasodilators .

Anti-inflammatory and Analgesic Applications

These compounds have shown anti-inflammatory and analgesic properties .

Mechanism of Action

The [1,2,4]triazolo [1,5- a ]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Safety and Hazards

Future Directions

The potential of 1,2,4-triazolo [1,5- a ]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

properties

IUPAC Name |

lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2.Li/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAQRXZQXHGCBK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C=NC2=NC=NN21)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3LiN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)